Atovaquone

Vue d'ensemble

Description

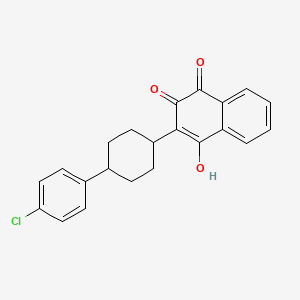

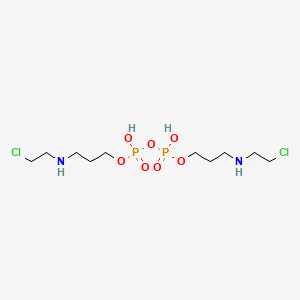

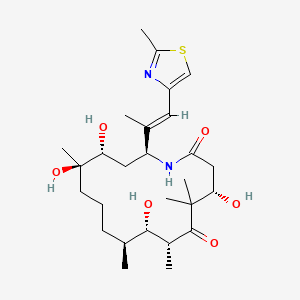

Atovaquone est un composé chimique appartenant à la classe des naphtoquinones. C'est une hydroxy-1,4-naphtoquinone et un analogue à la fois de l'ubiquinone et de la lawsone . L'this compound est principalement utilisé comme médicament antimicrobien pour la prévention et le traitement de la pneumocystose (PCP), du paludisme, de la toxoplasmose et de la babésiose . Il est connu pour sa forte lipophilie et sa capacité à inhiber le transport d'électrons mitochondrial dans les parasites .

Applications De Recherche Scientifique

Atovaquone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying electron transport and redox reactions.

Biology: Investigated for its effects on mitochondrial function and cellular respiration.

Medicine: Extensively used in the treatment and prevention of parasitic infections such as malaria, PCP, toxoplasmosis, and babesiosis

Industry: Employed in the development of new antimicrobial agents and therapeutic protocols

Mécanisme D'action

Target of Action

Atovaquone is a hydroxynaphthoquinone, an analog of ubiquinone, that has antimicrobial and antipneumocystis activity . The primary targets of this compound are the cytochrome bc1 complex (Complex III) in Plasmodium species and the mitochondrial electron transport chain of malarial parasites .

Mode of Action

This compound’s mode of action is through the inhibition of mitochondrial electron transport , at the level of the cytochrome bc1 complex, and the collapse of mitochondrial membrane potential . Its inhibitory effect being comparable to ubiquinone, this compound can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites .

Biochemical Pathways

This compound affects the mitochondrial electron transport chain and ATP and pyrimidine biosynthesis in parasites . It also inhibits the PDGFRβ/NF-κB signaling pathway , which plays a crucial role in colorectal cancer metastasis .

Pharmacokinetics

This compound is a highly lipophilic drug . It is extensively bound to plasma proteins (99.9%) over the concentration range of 1 to 90 µg/mL . The median this compound plasma AUC (h/μM), t1/2 (h), Cmax (μM) and Tmax (h) were 295, 87.2, 3.74 and 3.25, respectively, following a single dose and 254, 55.9, 13.8 and 4.00, respectively, upon reaching steady state .

Result of Action

This compound’s action results in the inhibition of parasite growth and prevention of disease symptoms . It is indicated for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and for the prevention and treatment of Plasmodium falciparum malaria . In the context of cancer, this compound has been shown to inhibit colorectal cancer metastasis and invasion in vivo and in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in colorectal cancer, this compound has been shown to inhibit the expression of E-cadherin protein, and promote the protein expression of N-cadherin, vimentin, ZEB1, Snail and Slug . It can inhibit EMT by inhibiting NF-κB (p-P65) and related inflammatory factors . Furthermore, the use of proguanil and this compound was associated with a reduced risk of CRC among individuals with a family history of CRC .

Analyse Biochimique

Biochemical Properties

Atovaquone closely resembles the structure of ubiquinone . It selectively affects mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites .

Cellular Effects

This compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer cell lines . It also inhibits the expression of E-cadherin protein, and promotes the protein expression of N-cadherin, vimentin, ZEB1, Snail, and Slug .

Molecular Mechanism

This compound acts by selectively affecting mitochondrial electron transport, which is comparable to ubiquinone . It is a potent and selective inhibitor of the eukaryotic mitochondrial electron transport chain in a number of parasitic protozoa and the parasitic fungus P. jirovecii .

Temporal Effects in Laboratory Settings

This compound has been shown to inhibit oxygen-consumption and metabolically induce aerobic glycolysis (the Warburg effect), as well as oxidative stress

Dosage Effects in Animal Models

The effect of this compound on colorectal cancer metastasis was validated using an animal model of lung metastases

Metabolic Pathways

This compound is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites

Transport and Distribution

This compound is a highly lipophilic drug

Subcellular Localization

This compound is known to target the mitochondria due to its role in inhibiting the mitochondrial electron transport chain

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'atovaquone implique la condensation de la 1,4-naphtoquinone avec l'acide trans-4-(4-chlorophényl)cyclohexane carboxylique, suivie d'une halogénation pour obtenir un composé dihalogéné. Ce dernier est ensuite soumis à une déshydrohalogénation pour former un composé monohalogéné, qui est ensuite hydrolysé pour produire de l'this compound . Le processus peut être optimisé en utilisant diverses conditions de réaction, notamment l'utilisation d'acides de Lewis et des techniques de cristallisation sélective .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le processus est conçu pour être rentable, vert et respectueux de l'environnement, minimisant la séparation des diastéréoisomères ou des isomères géométriques des intermédiaires . L'utilisation de techniques de cristallisation et d'isomérisation sélectives garantit un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'atovaquone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour sa synthèse et sa modification afin d'améliorer son efficacité thérapeutique .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome en présence de catalyseurs.

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour produire de l'this compound ou ses dérivés .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le transport d'électrons et les réactions redox.

Biologie : Investigations sur ses effets sur la fonction mitochondriale et la respiration cellulaire.

Médecine : Largement utilisé dans le traitement et la prévention des infections parasitaires telles que le paludisme, la PCP, la toxoplasmose et la babésiose

Industrie : Employé dans le développement de nouveaux agents antimicrobiens et protocoles thérapeutiques

5. Mécanisme d'action

This compound exerce ses effets en inhibant la chaîne de transport d'électrons mitochondriale au niveau du complexe cytochrome bc1 (Complexe III). Cette inhibition perturbe la production d'ATP et la biosynthèse des pyrimidines, entraînant la mort du parasite . La forte lipophilie du composé lui permet de s'intégrer dans la membrane mitochondriale, effondrant le potentiel membranaire et inhibant davantage la respiration cellulaire .

Comparaison Avec Des Composés Similaires

Atovaquone est souvent comparé à d'autres agents antimicrobiens tels que le triméthoprime-sulfaméthoxazole, l'azithromycine et le proguanil . Contrairement à ces composés, l'this compound possède un mécanisme d'action unique qui cible la chaîne de transport d'électrons mitochondriale, le rendant particulièrement efficace contre les parasites résistants aux autres traitements . Des composés similaires incluent :

Ubiquinone : Partage des similitudes structurelles mais diffère dans son rôle biologique et ses applications thérapeutiques.

Lawsone : Un autre analogue de la naphtoquinone avec des propriétés pharmacologiques différentes.

Le mécanisme distinct de l'this compound et son activité antimicrobienne à large spectre en font un composé précieux en milieu clinique et de recherche.

Propriétés

IUPAC Name |

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022629, DTXSID20916694 | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble, Practically insol in water. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetonitrile | |

CAS No. |

94015-53-9, 95233-18-4, 137732-39-9 | |

| Record name | BW-A 566C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216-219 °C | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the primary mechanism of action of atovaquone?

A1: this compound is a substituted 2-hydroxynaphthoquinone that acts as a potent inhibitor of the cytochrome bc1 complex, a key component of the mitochondrial electron transport chain in various organisms, including parasites like Plasmodium falciparum, Pneumocystis jirovecii, and Toxoplasma gondii. [, , , ]

Q2: How does this compound interact with the cytochrome bc1 complex?

A2: this compound binds competitively with coenzyme Q (CoQ) at the quinol oxidation (Qo) site within the cytochrome bc1 complex. [, ] This binding inhibits electron transfer, disrupts mitochondrial membrane potential, and ultimately leads to parasite death. [, , ]

Q3: What are the downstream effects of this compound's inhibition of the cytochrome bc1 complex in parasites?

A3: Blocking the cytochrome bc1 complex disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [, , ] This ultimately results in parasite death through apoptosis. [, ]

Q4: Why does this compound exhibit selective toxicity towards parasites compared to mammalian cells?

A4: this compound shows higher affinity for the parasite's cytochrome bc1 complex than the mammalian enzyme. This selectivity is partly attributed to the presence of specific amino acid residues within the Qo binding pocket of the parasite enzyme, particularly a tyrosine at position 268 in Plasmodium falciparum. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H19ClO3, and its molecular weight is 366.8 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, this compound exhibits an absorbance maximum at 279 nm in distilled water as determined by UV-Vis spectroscopy. []

Q7: How do mutations in the cytochrome b gene of Plasmodium falciparum affect this compound resistance?

A7: Mutations in the cytochrome b gene, particularly at codon 268 (encoding tyrosine), can confer resistance to this compound. The most commonly observed mutation is Y268S (tyrosine to serine), which leads to a significant decrease in this compound binding affinity. [, , , , , ]

Q8: Have any other mutations been associated with this compound resistance?

A8: Yes, additional mutations in the cytochrome b gene have been linked to varying degrees of this compound resistance. These include Y268C/N, L271V/K272R, M133I, and V284F. [] These mutations often cluster around the putative this compound binding site within the Qo pocket. []

Q9: Can you explain the concept of fitness cost associated with this compound resistance mutations?

A9: While some mutations confer resistance, they may also negatively impact the parasite's overall fitness. For example, the Y268S mutation in P. falciparum, although conferring high this compound resistance, has been shown to reduce parasite growth rates in vitro and hinder transmission through mosquitoes. []

Q10: What is the recommended formulation of this compound for improved bioavailability?

A10: Oral this compound suspension, when administered with food or a nutritional supplement with moderate fat content, significantly enhances bioavailability compared to tablets. [, ] This suggests improved absorption in the presence of fat.

Q11: What are the primary routes of this compound absorption and elimination?

A11: this compound is absorbed orally, but its bioavailability is highly variable and significantly improved when taken with a fatty meal. [, , ] Elimination occurs predominantly through biliary excretion as the unchanged parent drug. []

Q12: How does efavirenz affect this compound concentrations in HIV-infected individuals?

A12: Concurrent administration of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, significantly reduces this compound plasma concentrations. [] This interaction might necessitate dosage adjustments to maintain therapeutic efficacy.

Q13: What is the primary mechanism of this compound resistance in Pneumocystis jirovecii?

A13: Similar to P. falciparum, mutations in the cytochrome b gene of P. jirovecii, specifically C431T (Ala144Val) and C823T (Leu275Phe), have been linked to potential this compound resistance, particularly in organ transplant recipients receiving this compound prophylaxis. []

Q14: Is there evidence of cross-resistance between this compound and other antimalarial drugs?

A14: Studies suggest that this compound resistance does not necessarily confer cross-resistance to other antimalarial drugs, such as pyrimethamine, sulfadiazine, mefloquine, amodiaquine, or chloroquine. [, , , , , ]

Q15: What analytical methods are commonly employed for this compound quantification?

A15: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound concentrations in various matrices, including plasma, serum, and tissues. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)

![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)